Cas no 2227859-26-7 ((1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol)

(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a trifluoromethyl-substituted aromatic ring, which imparts unique steric and electronic properties. The (1R)-enantiomer is particularly valuable in asymmetric synthesis and pharmaceutical intermediates due to its defined stereochemistry, enhancing selectivity in chiral transformations. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it useful in medicinal chemistry applications. Its structural features also contribute to improved binding affinity in target interactions. The compound is typically synthesized via enantioselective reduction or resolution techniques, ensuring high optical purity. Careful handling is advised due to potential sensitivity to oxidation. Suitable for research and development in fine chemical and pharmaceutical industries.
(1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol structure
2227859-26-7 structure
商品名:(1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol
CAS番号:2227859-26-7
MF:C10H11F3O
メガワット:204.188953638077
CID:6092422
PubChem ID:148606410

(1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol
    • (R)-1-(2-Methyl-4-(trifluoromethyl)phenyl)ethanol
    • 2227859-26-7
    • (1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
    • EN300-1953792
    • インチ: 1S/C10H11F3O/c1-6-5-8(10(11,12)13)3-4-9(6)7(2)14/h3-5,7,14H,1-2H3/t7-/m1/s1
    • InChIKey: NDMUCAMPMMVZAY-SSDOTTSWSA-N
    • ほほえんだ: FC(C1C=CC(=C(C)C=1)[C@@H](C)O)(F)F

計算された属性

  • せいみつぶんしりょう: 204.07619946g/mol
  • どういたいしつりょう: 204.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 20.2Ų

(1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1953792-10.0g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
10g
$4052.0 2023-06-03
Enamine
EN300-1953792-0.05g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
0.05g
$792.0 2023-09-17
Enamine
EN300-1953792-0.1g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
0.1g
$829.0 2023-09-17
Enamine
EN300-1953792-5.0g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
5g
$2732.0 2023-06-03
Enamine
EN300-1953792-5g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
5g
$2732.0 2023-09-17
Enamine
EN300-1953792-1g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
1g
$943.0 2023-09-17
Enamine
EN300-1953792-0.5g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
0.5g
$905.0 2023-09-17
Enamine
EN300-1953792-1.0g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
1g
$943.0 2023-06-03
Enamine
EN300-1953792-0.25g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
0.25g
$867.0 2023-09-17
Enamine
EN300-1953792-2.5g
(1R)-1-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol
2227859-26-7
2.5g
$1848.0 2023-09-17

(1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-ol 関連文献

(1R)-1-2-methyl-4-(trifluoromethyl)phenylethan-1-olに関する追加情報

(1R)-1-(2-Methyl-4-trifluoromethylphenyl)ethan-1-ol: A Comprehensive Overview

(1R)-1-(2-Methyl-4-trifluoromethylphenyl)ethan-1-ol, commonly referred to by its CAS number 2227859-26-7, is a versatile organic compound with significant applications in various fields. This compound is a chiral alcohol, characterized by its unique structure that includes a trifluoromethyl group and a methyl substituent attached to a phenyl ring. The presence of these groups imparts distinctive chemical and physical properties, making it an interesting subject of study in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(2-Methyl-4-trifluoromethylphenyl)ethan-1-ol. Researchers have explored various methodologies, including enantioselective catalytic processes and asymmetric synthesis, to produce this compound in high enantiomeric excess. These methods not only enhance the purity of the product but also contribute to the sustainability of chemical manufacturing by minimizing waste and reducing energy consumption.

The structural features of 2227859-26-7 make it an ideal candidate for applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its chiral center allows for the development of enantiomerically pure compounds, which are crucial in drug discovery due to their potential for improved efficacy and reduced side effects. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and GPCR modulators.

In addition to its pharmaceutical applications, (1R)-1-(2-Methyl-4-trifluoromethylphenyl)ethan-1-ol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable porosity, and selective adsorption capabilities, making them valuable in gas storage, catalysis, and sensing technologies.

The environmental impact of synthesizing and using 2227859-26-7 has also been a focus of recent research. Scientists have investigated green chemistry approaches to minimize the ecological footprint of its production. This includes the use of renewable feedstocks, biocatalysts, and solvent-free reaction conditions. Such efforts align with global sustainability goals and highlight the importance of responsible chemical innovation.

In conclusion, (1R)-1-(2-Methyl-4-trifluoromethylphenyl)ethan-1-ol (CAS 2227859-26-7) is a multifaceted compound with diverse applications across various industries. Its unique structure, coupled with advancements in synthetic methods and green chemistry practices, positions it as a key player in future scientific endeavors. As research continues to uncover new potentials for this compound, its role in driving innovation across disciplines is expected to grow significantly.

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